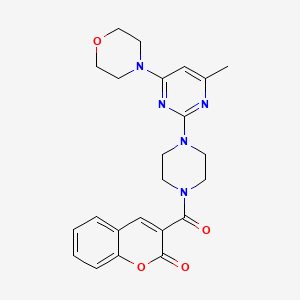
3-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a piperazine ring, and a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the piperazine ring: The chromen-2-one intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.
Attachment of the pyrimidine moiety: The final step involves the reaction of the piperazine intermediate with 4-methyl-6-(morpholin-4-yl)pyrimidine-2-amine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Biochemistry: It is used as a probe to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is explored for its use in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and neurotransmission, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one: This compound is unique due to its specific combination of chromen-2-one, piperazine, and pyrimidine moieties.
4-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one: A similar compound with a different substitution pattern on the chromen-2-one core.
3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-quinolin-2-one: A related compound with a quinolin-2-one core instead of chromen-2-one.
Uniqueness
The uniqueness of 3-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazine-1-carbonyl}-2H-chromen-2-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of chromen-2-one, piperazine, and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for scientific research and drug development.
特性
分子式 |
C23H25N5O4 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
3-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C23H25N5O4/c1-16-14-20(26-10-12-31-13-11-26)25-23(24-16)28-8-6-27(7-9-28)21(29)18-15-17-4-2-3-5-19(17)32-22(18)30/h2-5,14-15H,6-13H2,1H3 |
InChIキー |
KRGOBHOBIGKBNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


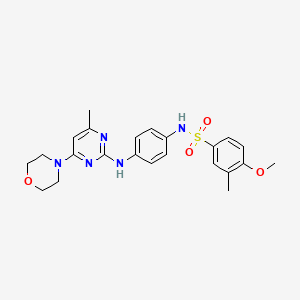
![7-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11237947.png)
![3,5-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11237950.png)
![N-(2,5-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237966.png)
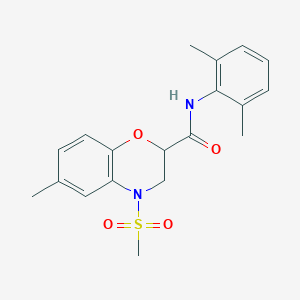
![5-(methylsulfonyl)-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11237973.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237978.png)
![2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11237983.png)
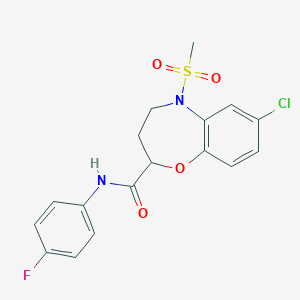
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11237992.png)
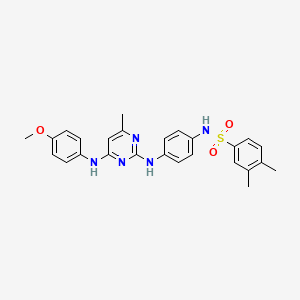
![6-allyl-N-(2-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238002.png)
![N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11238005.png)

